Cas no 2168809-35-4 (tert-butyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate)

Tert-butyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate is a versatile organic compound with unique trifluoromethyl and cyclopropyl substituents. Its trifluoromethyl group enhances its stability and reactivity, while the cyclopropyl substituent imparts a distinct electronic effect. This compound is well-suited for synthetic applications, particularly in the synthesis of pharmaceuticals and agrochemicals, due to its ability to facilitate specific functional group transformations.
tert-butyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate structure
2168809-35-4 structure
Product Name:tert-butyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate
CAS No:2168809-35-4
MF:C10H16F3NO2
MW:239.234753608704
CID:5241111
PubChem ID:165728888
Update Time:2025-07-18

tert-butyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate
    • Cyclopropaneacetic acid, α-amino-α-(trifluoromethyl)-, 1,1-dimethylethyl ester
    • Inchi: 1S/C10H16F3NO2/c1-8(2,3)16-7(15)9(14,6-4-5-6)10(11,12)13/h6H,4-5,14H2,1-3H3
    • InChI Key: JUARFQSQOCMJGQ-UHFFFAOYSA-N
    • SMILES: FC(C(C(=O)OC(C)(C)C)(C1CC1)N)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 291
  • XLogP3: 1.9
  • Topological Polar Surface Area: 52.3

tert-butyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate Pricemore >>

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Additional information on tert-butyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate

Introduction to Tert-butyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate (CAS No. 2168809-35-4)

Tert-butyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate, identified by the Chemical Abstracts Service Number (CAS No.) 2168809-35-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound belongs to a class of molecules characterized by its structural complexity and functional diversity, making it a promising candidate for various applications in drug discovery and material science.

The molecular structure of Tert-butyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate consists of a trifluoropropyl backbone, which is a key feature contributing to its unique chemical properties. The presence of three fluorine atoms at the terminal carbon introduces significant electron-withdrawing effects, influencing the compound's reactivity and stability. Additionally, the tert-butyl group and the cyclopropyl ring enhance the steric hindrance around the reactive sites, making this compound particularly interesting for designing selective inhibitors and catalysts.

In recent years, there has been growing interest in fluorinated compounds due to their enhanced metabolic stability and improved bioavailability. The trifluoromethyl group is a well-documented moiety that can modulate the pharmacokinetic properties of drug candidates. For instance, studies have shown that the introduction of fluorine atoms can increase the lipophilicity of molecules, leading to better penetration across biological membranes. This characteristic makes Tert-butyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate a valuable building block for developing novel therapeutic agents.

One of the most compelling aspects of this compound is its potential application in the synthesis of bioactive molecules. The amino group at the second carbon provides a site for further functionalization, allowing chemists to tailor the properties of the molecule for specific biological targets. Researchers have been exploring its utility in designing peptidomimetics and protease inhibitors, where the trifluoropropyl moiety can enhance binding affinity and selectivity.

Recent advancements in computational chemistry have also highlighted the importance of Tert-butyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate in virtual screening campaigns. Molecular modeling studies indicate that this compound can interact with various protein targets through multiple non-covalent interactions. These interactions include hydrogen bonding, hydrophobic effects, and van der Waals forces, which are critical for designing high-affinity binders. Such insights have been instrumental in accelerating the discovery of novel drug candidates.

The synthesis of Tert-butyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate presents both challenges and opportunities for synthetic chemists. The trifluoropropyl group requires careful handling due to its sensitivity to nucleophilic attack under certain conditions. However, recent methodologies have demonstrated efficient routes to introduce fluorine atoms with high selectivity and yield. These advancements have opened new avenues for exploring fluorinated compounds in industrial settings.

In conclusion, Tert-butyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate (CAS No. 2168809-35-4) represents a fascinating molecule with diverse applications in pharmaceutical research and chemical synthesis. Its unique structural features make it an attractive candidate for developing next-generation therapeutics and materials. As research continues to uncover new methodologies for fluorinated compound synthesis and application, this compound is likely to play an increasingly important role in advancing scientific knowledge and innovation.

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